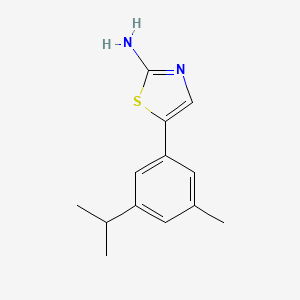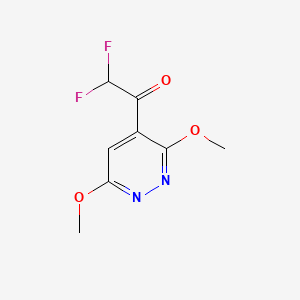
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a thiomorpholine ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of activating agents such as carbonyldiimidazole (CDI) or acyl chlorides . The reaction is usually carried out in aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different properties.
1,2,5-Oxadiazole: Known for its use in explosives and propellants.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is unique due to its combination of the 1,2,4-oxadiazole ring with a thiomorpholine ring and a carboxylic acid group. This structure imparts specific chemical and biological properties that are not found in other oxadiazole isomers .
Eigenschaften
Molekularformel |
C8H11N3O3S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
4-(1,2,4-oxadiazol-5-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3S/c12-8(13)6-4-15-2-1-11(6)3-7-9-5-10-14-7/h5-6H,1-4H2,(H,12,13) |
InChI-Schlüssel |
SATICYHFXKZWQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(N1CC2=NC=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)






![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)



